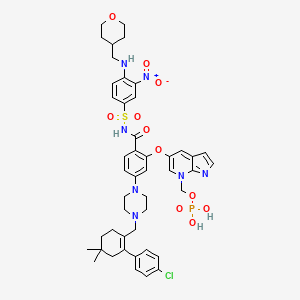
Benzamide, 4-(4-((2-(4-chlorophenyl)-4,4-dimethyl-1-cyclohexen-1-yl)methyl)-1-piperazinyl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-2-((7-((phosphonooxy)methyl)-7H-pyrrolo(2,3-b)pyridin-5-yl)oxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ABBV-167 is a phosphate prodrug of the BCL-2 inhibitor venetoclax. It has been developed to enhance the solubility and oral bioavailability of venetoclax, which is used in the treatment of chronic lymphocytic leukemia and other blood-related cancers . The prodrug efficiently converts to venetoclax in the body, providing a means to reduce the pill burden for patients requiring high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ABBV-167 involves the addition of a phosphate group to venetoclax. This modification significantly increases the water solubility of the compound . The synthetic route typically involves the use of dichloromethane and trifluoroacetic acid as solvents and reagents . The reaction conditions are carefully controlled to ensure the successful conversion of venetoclax to its phosphate prodrug form .
Industrial Production Methods: In industrial settings, the production of ABBV-167 involves a comprehensive evaluation of the chemical and physical stability of the compound. Techniques such as microelectron diffraction, total scattering, and molecular dynamics modeling are employed to understand the developability of the prodrug across drug substance and product manufacture and storage . The goal is to achieve high drug loading within a crystalline tablet while maintaining the stability and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions: ABBV-167 undergoes hydrolysis to convert to venetoclax in the body . This reaction is facilitated by the presence of phosphate esterases, which cleave the phosphate group from the prodrug .
Common Reagents and Conditions: The hydrolysis of ABBV-167 to venetoclax occurs under physiological conditions, with enzymes such as phosphate esterases playing a crucial role in the conversion process .
Major Products Formed: The primary product formed from the hydrolysis of ABBV-167 is venetoclax, which retains its therapeutic efficacy in targeting BCL-2 proteins in cancer cells .
Scientific Research Applications
ABBV-167 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat chronic lymphocytic leukemia and other blood-related cancers by inhibiting the BCL-2 protein, which plays a key role in cell survival and apoptosis . The compound’s enhanced solubility and bioavailability make it a valuable tool in drug development and pharmacokinetic studies .
Mechanism of Action
ABBV-167 exerts its effects by converting to venetoclax in the body. Venetoclax targets the BCL-2 protein, which is involved in regulating apoptosis . By inhibiting BCL-2, venetoclax promotes the death of cancer cells, thereby reducing tumor growth . The molecular targets and pathways involved include the intrinsic apoptosis pathway, where the balance between pro-apoptotic and anti-apoptotic BCL-2 family members is disrupted to induce cell death .
Comparison with Similar Compounds
Similar Compounds:
- Venetoclax: The parent compound of ABBV-167, used in the treatment of chronic lymphocytic leukemia and other cancers .
- Navitoclax: Another BCL-2 inhibitor that targets multiple BCL-2 family proteins and is used in cancer therapy .
- S55746/BCL201: A compound similar to venetoclax, designed to inhibit BCL-2 proteins and promote apoptosis in cancer cells .
Uniqueness of ABBV-167: ABBV-167 is unique due to its prodrug nature, which significantly enhances the solubility and oral bioavailability of venetoclax . This allows for higher drug loading and reduced pill burden for patients, making it a more convenient and effective treatment option .
Properties
CAS No. |
1351456-78-4 |
|---|---|
Molecular Formula |
C46H53ClN7O11PS |
Molecular Weight |
978.4 g/mol |
IUPAC Name |
[5-[5-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-2-[[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonylcarbamoyl]phenoxy]pyrrolo[2,3-b]pyridin-7-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C46H53ClN7O11PS/c1-46(2)15-11-34(40(26-46)32-3-5-35(47)6-4-32)28-51-17-19-52(20-18-51)36-7-9-39(43(24-36)65-37-23-33-12-16-48-44(33)53(29-37)30-64-66(58,59)60)45(55)50-67(61,62)38-8-10-41(42(25-38)54(56)57)49-27-31-13-21-63-22-14-31/h3-10,12,16,23-25,29,31,49H,11,13-15,17-22,26-28,30H2,1-2H3,(H,50,55)(H2,58,59,60) |
InChI Key |
CLQLTQZFOGFNCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN(C8=NC=CC8=C7)COP(=O)(O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



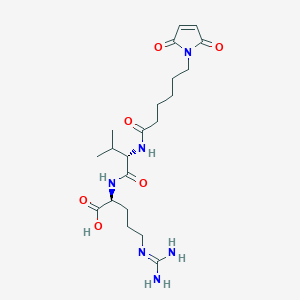
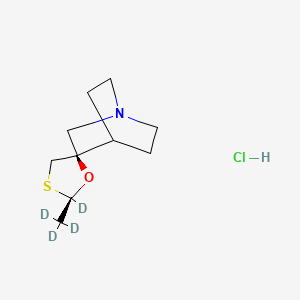
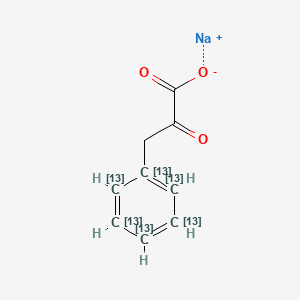

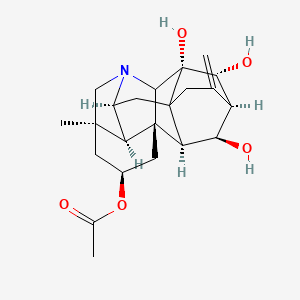

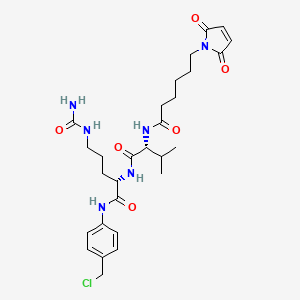
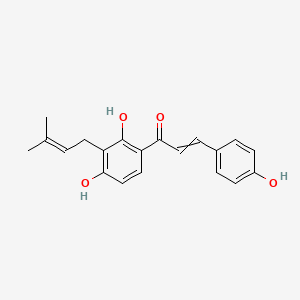
![5-methoxy-3-[(E)-[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol](/img/structure/B12424639.png)


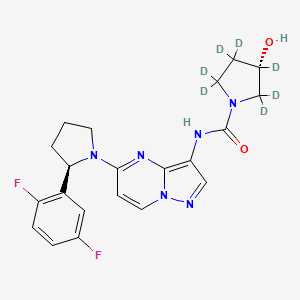
![disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate](/img/structure/B12424676.png)
